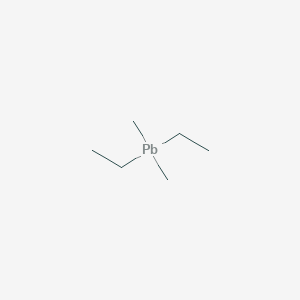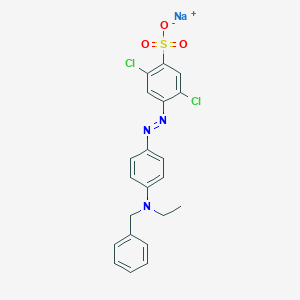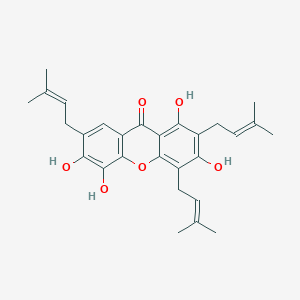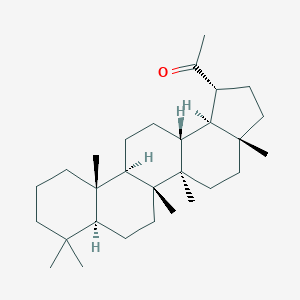
Adiantulupanone
Overview
Description
Adiantulupanone is a natural compound isolated from the herbs of Adiantum venustum . It belongs to the chemical family of triterpenoids . The molecular formula of Adiantulupanone is C29H48O and it has a molecular weight of 412.702 .
Physical And Chemical Properties Analysis
Adiantulupanone is a powder in its physical state . It can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Scientific Research Applications
Antinociceptive and Anti-inflammatory Activities
Adiantum species, specifically Adiantum latifolium, demonstrate significant antinociceptive (pain-relieving) and anti-inflammatory activities. These properties are linked to the inhibition of interleukin-1β production, providing scientific support for its traditional use in Latin American medicine for pain and inflammation relief (Nonato et al., 2011).
Pharmacological Properties of Adiantum Capillus-Veneris
Adiantum capillus-veneris, commonly known as “Parsiaoshan” in Unani medicine, has been studied for its wide range of therapeutic uses. It is traditionally used as a diuretic, antipyretic, demulcent, and for treating hair fall and skin diseases. The scientific research confirms its antifungal, anti-inflammatory, antibacterial, hypoglycemic, and lithotriptic activities (Ahmed et al., 2012).
Effects on Female Reproductive System
Adiantum capillus-veneris Linn has shown protective effects on the female reproductive system, particularly against carbendazim toxicity in rats. It demonstrates anti-inflammatory effects by decreasing the synthesis of NF-ҡB-P65, a marker of inflammation (Madboli & Seif, 2021).
Antithyroidal Effect
The fern Adiantum capillus-veneris has been evaluated for its potential antithyroidal effect, influencing thyroid dysfunction and potentially regulating hypothyroidism. This includes impacts on thyroid gland weight, thyroid peroxidase activity, and serum levels of thyroid hormones (Vijayalakshmi & Kumar, 2013).
Hepatoprotective and Antioxidant Effect
Adiantum lunulatum Burm. F. leaf exhibits hepatoprotective and antioxidant activities, particularly against ethanol-induced hepatotoxicity in rats. It has shown promising results in reducing elevated levels of serum enzymes and improving antioxidant enzyme levels (Kakadia et al., 2020).
Comprehensive Pharmacological Review
A comprehensive review of Adiantum capillus-veneris L. highlights its potential as a natural agent for alleviating various medical symptoms and diseases, thanks to its beneficial pharmacological properties. This includes effects on lung cells, liver and testes anti-toxicity properties, anti-hyperglycemic effects, and more (Kashkooe et al., 2020).
Safety and Hazards
properties
IUPAC Name |
1-[(1R,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3a,5a,5b,8,8,11a-hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O/c1-19(30)20-11-15-26(4)17-18-28(6)21(24(20)26)9-10-23-27(5)14-8-13-25(2,3)22(27)12-16-29(23,28)7/h20-24H,8-18H2,1-7H3/t20-,21+,22-,23+,24+,26+,27-,28+,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITVYVWRRGIEDG-DVLMBPTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2(C1C3CCC4C5(CCCC(C5CCC4(C3(CC2)C)C)(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCCC([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adiantulupanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



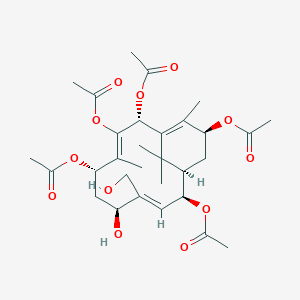
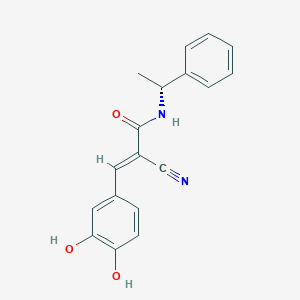
![4-[(1R)-1,2,2-Trimethylcyclopentyl]benzaldehyde](/img/structure/B161248.png)
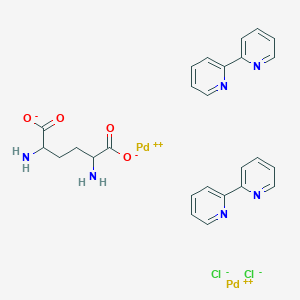
![1-[3-Chloro-2-(2,3-dihydroxypropoxy)phenyl]propan-1-one](/img/structure/B161250.png)
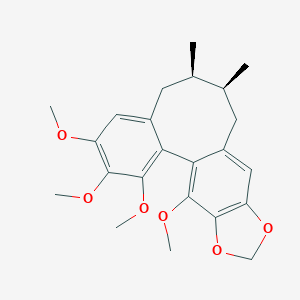
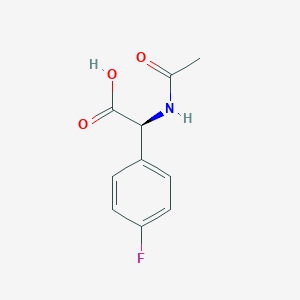
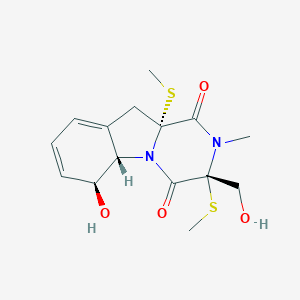
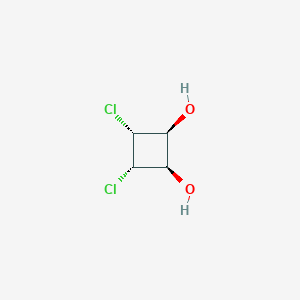
![5-Fluorobenzo[d]thiazole](/img/structure/B161262.png)
![(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,6',7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde](/img/structure/B161263.png)
